molecular formula C18H23N3O5S B2689592 4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine CAS No. 2034333-41-8

4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

Cat. No. B2689592
CAS RN: 2034333-41-8
M. Wt: 393.46
InChI Key: JBNDMMLJVQIJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

Crystal Structure and Molecular Interaction

The study of aminopyrimidine derivatives, including those structurally similar to the specified compound, has revealed significant insights into crystal structures and molecular interactions. For example, the research on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate has illustrated how pyrimidine and aminopyrimidine derivatives form hydrogen-bonded bimolecular ring motifs, showcasing the importance of sulfonate and carboxylate anions in mimicking molecular associations (Balasubramani, Muthiah, & Lynch, 2007).

Antimicrobial Activity

Compounds structurally related to "4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine" have been investigated for their antimicrobial properties. Studies have demonstrated the synthesis and significant antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants, suggesting potential applications in plant disease management (Vinaya et al., 2009).

Synthesis and Biological Activities

Research into sulfone derivatives, including those related to the specified chemical structure, has been focused on their synthesis and biological activities, particularly as selective ligands for receptors such as the 5-HT2A receptor. These studies are crucial for understanding the therapeutic potential of these compounds in treating conditions influenced by these receptors (Wang et al., 2001).

Molecular Modeling and Drug Development

The development of Schiff base derivatives from drugs like Sulphamerazine, and their subsequent evaluation for antibacterial and antifungal activities, underscore the relevance of these compounds in drug development and the exploration of new therapeutic agents. Molecular modeling studies further aid in understanding the interactions at the molecular level, providing insights into the design of more effective drugs (Othman et al., 2019).

properties

IUPAC Name

4-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-13-19-9-8-18(20-13)26-15-5-4-10-21(12-15)27(22,23)17-11-14(24-2)6-7-16(17)25-3/h6-9,11,15H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNDMMLJVQIJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

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